Potassium 3-(diethylamino)prop-1-EN-2-yltrifluoroborate
Overview
Description
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate is a chemical compound with the molecular formula C7H14BF3KN. It is a boron-containing compound that is often used in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materialsThe reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Conditions: Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various studies, including the development of new drugs and diagnostic tools.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism by which Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate exerts its effects is primarily through its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by the coupling of the organic groups to form the desired product .
Comparison with Similar Compounds
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate can be compared with other similar boron-containing compounds:
Potassium phenyltrifluoroborate: Similar in reactivity but differs in the organic group attached to the boron atom.
Potassium vinyltrifluoroborate: Used in similar coupling reactions but has a vinyl group instead of a diethylamino group.
Potassium allyltrifluoroborate: Another boron reagent with an allyl group, used in various organic synthesis reactions.
This compound is unique due to its specific structure, which imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;3-(diethylamino)prop-1-en-2-yl-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c1-4-12(5-2)6-7(3)8(9,10)11;/h3-6H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGILWIBUMYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN(CC)CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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